18F-Ftha

Cardiac PET imaging Myocardial fatty acid metabolism Preclinical tracer validation

18F-FTHA (14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid) is a sulfur-substituted long-chain fatty acid analog radiolabeled with fluorine-18 (half-life ~110 min) for positron emission tomography (PET). Its molecular design—specifically the 6-thia (sulfur) substitution—permits cellular uptake via native fatty acid transport mechanisms and initial mitochondrial β-oxidation steps, but the thiaether linkage blocks complete β-oxidation, resulting in metabolic trapping of 18F-labeled intermediates within mitochondria of fatty acid-oxidizing tissues.

Molecular Formula C16H31FO2S
Molecular Weight 305.5 g/mol
CAS No. 137564-73-9
Cat. No. B15195054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18F-Ftha
CAS137564-73-9
Molecular FormulaC16H31FO2S
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESCCCC(CCCCCCCSCCCCC(=O)O)F
InChIInChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19)/i17-1
InChIKeyWZMTZBLNUCAEPM-SJPDSGJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18F-FTHA (CAS 137564-73-9): A Validated PET Radiotracer for Quantitative Fatty Acid Uptake Imaging in Cardiometabolic Research


18F-FTHA (14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid) is a sulfur-substituted long-chain fatty acid analog radiolabeled with fluorine-18 (half-life ~110 min) for positron emission tomography (PET). Its molecular design—specifically the 6-thia (sulfur) substitution—permits cellular uptake via native fatty acid transport mechanisms and initial mitochondrial β-oxidation steps, but the thiaether linkage blocks complete β-oxidation, resulting in metabolic trapping of 18F-labeled intermediates within mitochondria of fatty acid-oxidizing tissues [1]. This trapping mechanism enables non-invasive quantification of tissue-specific free fatty acid (FFA) uptake rates. The compound is supplied as a sterile, pyrogen-free solution (pH 6–7) with radiochemical purity >98% and specific activity of 65 GBq/mmol, meeting clinical research standards [2].

Why 18F-FTHA Cannot Be Substituted by Generic Fatty Acid PET Tracers Without Compromising Quantitative Accuracy


Unlike alternative fatty acid radiotracers such as 11C-palmitate (half-life ~20 min), 123I-BMIPP, or 11C-acetate, 18F-FTHA provides a unique combination of metabolic trapping for total FFA utilization measurement, an 18F half-life compatible with off-site distribution, and validated kinetic modeling workflows for absolute quantification [1]. While 18F-FTO offers higher specificity for β-oxidation, 18F-FTHA remains the most extensively validated tracer for measuring total FFA uptake across multiple organs—including myocardium, liver, skeletal muscle, and adipose tissue—with established Patlak graphical analysis and lumped constant corrections [2]. Substitution with 11C-palmitate limits studies to on-site cyclotron facilities due to the short half-life; substitution with 123I-BMIPP sacrifices PET's quantitative accuracy and spatial resolution. The comparative evidence below establishes where 18F-FTHA demonstrates quantifiable differentiation meaningful for research procurement and study design.

18F-FTHA Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Alternative Fatty Acid PET Tracers


Myocardial Uptake and Heart-to-Liver Contrast: 18F-FTHA vs. 18F-FTP and 18F-FTO in Rodent Models

In fasted rats, 18F-FTHA demonstrates myocardial uptake comparable to 18F-FTP at 30 min post-injection (0.70 ± 0.30% dose kg/g tissue for 18F-FTO; 18F-FTHA data from same laboratory shows similar myocardial retention) but with a critical difference in heart-to-liver contrast: 18F-FTHA achieves a heart-to-liver uptake ratio of 3:1 to 6:1 at 60–90 min in mice, whereas 18F-FTP shows 82% reduced myocardial retention at 2 h due to washout [1][2]. This superior retention contrast enables clearer cardiac delineation in PET images.

Cardiac PET imaging Myocardial fatty acid metabolism Preclinical tracer validation

Hepatic Fatty Acid Uptake Quantification: 18F-FTHA vs. Skeletal Muscle Reference

Human PET studies with 18F-FTHA reveal that liver FFA uptake per unit mass is approximately 50-fold higher than that reported in skeletal muscle (0.20 ± 0.02 µmol/min/mL vs. ~0.004 µmol/min/g), with a liver FFA influx rate constant (Ki) of 0.34 ± 0.01 mL/min/mL [1]. This large dynamic range, quantified using metabolite-corrected input functions and Patlak graphical analysis (r > 0.99 in all subjects), demonstrates the tracer's unique capacity to measure hepatic FFA handling—a capability not achievable with 11C-acetate (which measures oxidative flux) or 18F-FDG (which measures glucose uptake).

Liver metabolism NAFLD research Diabetes pathophysiology

Metabolic Response to Insulin: Myocardial and Skeletal Muscle FFA Uptake Modulation

In human subjects with stable coronary artery disease, 18F-FTHA PET demonstrates physiologically appropriate suppression of FFA uptake in response to euglycemic hyperinsulinemia. Myocardial FFA uptake decreased from 5.8 ± 1.7 µmol/100 g/min (fasting) to 1.4 ± 0.5 µmol/100 g/min (insulin clamp), a 4-fold reduction (p < 0.005). Skeletal muscle FFA uptake similarly decreased 3-fold from 0.38 ± 0.09 to 0.12 ± 0.05 µmol/100 g/min (p < 0.005) [1]. This quantitative insulin responsiveness distinguishes 18F-FTHA from 18F-FTO, which shows similar metabolic trapping but less extensive clinical validation of insulin-mediated changes.

Insulin sensitivity Metabolic flexibility Cardiometabolic disease

Radiochemical Yield and GMP-Compliant Automated Synthesis: Elixys vs. Conventional Vessel-Based Modules

Transition from conventional vessel-based synthesizers to the cassette-based Elixys module increased 18F-FTHA radiochemical yield by more than 2-fold, from 5.52 ± 2.38% to 13.01 ± 5.63% (decay-corrected to end of synthesis) [1]. This improvement maintains radiochemical purity >99% and specific activity of 65 GBq/mmol [2]. In comparison, 18F-FTO synthesis yields are typically lower (reported ~5–10%), and 11C-palmitate production is constrained by the 20-min half-life, limiting batch activity at end of synthesis.

GMP radiopharmaceutical production Automated radiosynthesis Process validation

Tracer Retention Under Ischemia vs. Hypoxia: 18F-FTHA vs. BMIPP

In a porcine model of controlled coronary perfusion, both 18F-FTHA and 123I-BMIPP showed decreased retention during ischemia (60% flow reduction), paralleling a 50% reduction in β-oxidation measured by tritiated palmitate. However, under hypoxia (normal flow, reduced oxygen content), 18F-FTHA retention was unchanged from control, whereas BMIPP retention paradoxically increased [1]. This divergence demonstrates that 18F-FTHA uptake more closely tracks actual FFA utilization (β-oxidation) rather than being confounded by hypoxia-induced metabolic shifts.

Myocardial ischemia imaging Fatty acid oxidation Preclinical cardiac models

Plasma Clearance and Insulin-Enhanced Tissue Uptake: Porcine Model Validation

In anesthetized pigs, physiologic hyperinsulinemia increased 18F-FTHA plasma clearance (P < 0.05) and enhanced tracer retention in skeletal muscle, pancreas, and visceral fat (P < 0.05 vs. fasting), while suppressing hepatic triglyceride release (P ≤ 0.01) [1]. The tissue-to-plasma intact 18F-FTHA ratio was highest in heart and liver, with significant brain accumulation observed—a finding not consistently reported for 11C-palmitate or 18F-FTO. Under both conditions, tissue radioactivity was predominantly accounted for by glycerol ester incorporation, confirming metabolic trapping within lipid storage pools.

Tracer kinetics Insulin action Multi-organ FFA metabolism

Optimal Research Applications for 18F-FTHA Based on Quantified Differentiation Evidence


Quantitative Assessment of Myocardial Fatty Acid Uptake in Cardiometabolic Disease Studies

18F-FTHA PET is the preferred tracer for studies requiring absolute quantification of myocardial FFA uptake rates, particularly when high heart-to-liver contrast is essential for accurate region-of-interest delineation. The validated 3:1 to 6:1 heart-to-liver ratio at 60–90 min post-injection minimizes spillover artifacts [7], while the established Patlak graphical analysis with metabolite-corrected input functions enables robust Ki and FUR calculations [8]. This makes 18F-FTHA the standard choice for investigations of cardiac metabolic flexibility in diabetes, heart failure, and ischemic heart disease, where alternative tracers (11C-palmitate, 18F-FTO) either lack half-life convenience or have not been as extensively validated for absolute quantification.

Hepatic Free Fatty Acid Uptake Measurement in NAFLD and Diabetes Pathogenesis Research

For studies focused on liver FFA metabolism—a central feature of non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes—18F-FTHA provides the only validated PET method for non-invasive quantification of hepatic FFA uptake in humans. With a measured liver Ki of 0.34 ± 0.01 mL/min/mL and uptake rate of 0.20 ± 0.02 µmol/min/mL, 18F-FTHA PET reveals a ~50-fold higher uptake per unit mass than skeletal muscle [7]. This application is uniquely enabled by 18F-FTHA's metabolic trapping in hepatic tissue and the established metabolite-corrected input function methodology, which corrects for rapid tracer metabolism [8]. No alternative tracer (18F-FDG, 11C-acetate, 11C-palmitate) offers this specific quantitative capability for liver FFA flux.

Multi-Organ Insulin Sensitivity and Metabolic Flexibility Studies Using a Single PET Tracer

18F-FTHA is uniquely positioned for translational research protocols requiring simultaneous assessment of insulin action on FFA metabolism across multiple organs. The tracer's validated insulin responsiveness—demonstrated by 4-fold suppression of myocardial FFA uptake and 3-fold suppression in skeletal muscle during euglycemic hyperinsulinemia—allows quantification of tissue-specific insulin sensitivity [7]. Porcine model data confirm insulin-enhanced retention in skeletal muscle, pancreas, and visceral fat [8]. This multi-organ capability distinguishes 18F-FTHA from tracers that are tissue-specific or lack insulin-response validation, making it the logical choice for integrated studies of metabolic syndrome, obesity, and diabetes complications.

GMP-Compliant Multi-Center Clinical Research Requiring Off-Site Tracer Distribution

For clinical research protocols spanning multiple sites without on-site cyclotron capabilities, 18F-FTHA's 110-min half-life and validated GMP-compliant automated synthesis on cassette-based modules (e.g., Elixys) provide a reliable supply chain solution. The 13.01 ± 5.63% radiochemical yield [7] enables production of batch activities (e.g., 1.7 ± 0.8 GBq at end of synthesis) [8] sufficient for dosing multiple subjects. The tracer's stability (>95% radiochemical purity after 6 h at room temperature) and consistent quality metrics (specific activity 65 GBq/mmol, pH 6–7) meet regulatory requirements for investigational use [9]. This logistical advantage, combined with extensive clinical validation literature, positions 18F-FTHA as the practical choice for multi-center cardiometabolic imaging trials.

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